SLP9101555

Description

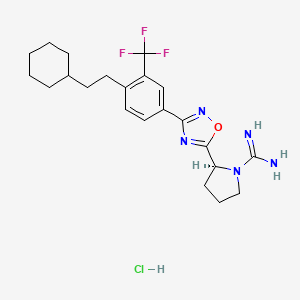

The compound “(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride” is a small-molecule inhibitor featuring a stereospecific pyrrolidine-carboximidamide core linked to a 1,2,4-oxadiazole ring and a substituted phenyl group. Key structural elements include:

- Stereochemistry: The (2S) configuration at the pyrrolidine ring ensures enantioselective biological interactions.

- Substituents: A 2-cyclohexylethyl chain at the para position and a trifluoromethyl group at the meta position on the phenyl ring enhance lipophilicity and metabolic stability.

- Hydrochloride salt: Improves solubility for pharmacological applications.

Properties

Molecular Formula |

C22H29ClF3N5O |

|---|---|

Molecular Weight |

471.9 g/mol |

IUPAC Name |

(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C22H28F3N5O.ClH/c23-22(24,25)17-13-16(11-10-15(17)9-8-14-5-2-1-3-6-14)19-28-20(31-29-19)18-7-4-12-30(18)21(26)27;/h10-11,13-14,18H,1-9,12H2,(H3,26,27);1H/t18-;/m0./s1 |

InChI Key |

YNKMFLDHCSLAAZ-FERBBOLQSA-N |

Isomeric SMILES |

C1CCC(CC1)CCC2=C(C=C(C=C2)C3=NOC(=N3)[C@@H]4CCCN4C(=N)N)C(F)(F)F.Cl |

Canonical SMILES |

C1CCC(CC1)CCC2=C(C=C(C=C2)C3=NOC(=N3)C4CCCN4C(=N)N)C(F)(F)F.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Modifications

SLM6031434

- Structure : (2S)-2-[3-[4-(Octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidine carboximidamide hydrochloride .

- Key Differences :

- The octyloxy group replaces the 2-cyclohexylethyl chain in the target compound.

- Both share the meta-trifluoromethylphenyl and oxadiazole-pyrrolidine-carboximidamide scaffold.

- Activity :

VPC96091

- Structure: Not fully detailed in the evidence, but referenced as a selective SphK1 inhibitor.

- Activity : Reduces epidermal growth factor (EGF)-mediated S1P levels and modulates Akt/ERK phosphorylation in leukemia models .

- Comparison : The target compound’s cyclohexylethyl group may confer distinct pharmacokinetic properties (e.g., longer half-life) compared to VPC96091’s structure.

Pharmacological and Biochemical Data

Table 1: Comparative Biochemical Profiles

Key Findings:

- Trifluoromethyl Substitution : The meta-trifluoromethyl group in both SLM6031434 and the target compound enhances electrophilic interactions with hydrophobic enzyme pockets, improving potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.